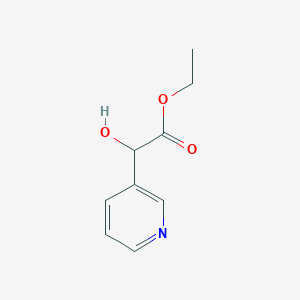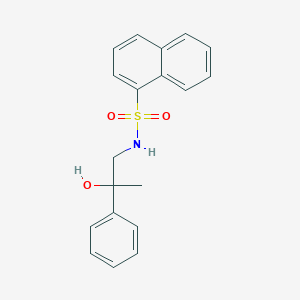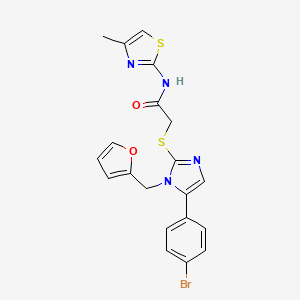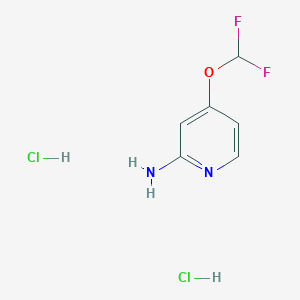
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a biochemical reagent . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate involves complex chemical reactions. Pyridinium salts, which are structurally diverse, have been highlighted in terms of their synthetic routes . A novel protocol for the synthesis of quinolizines and quinolizinium salts from chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives via an unprecedented cascade reaction in water was constructed .Molecular Structure Analysis
The molecular formula of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is C9H11NO3, and its molecular weight is 181.19 .Chemical Reactions Analysis
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is involved in various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination .Physical And Chemical Properties Analysis
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate has a boiling point of 111-113 °C (Press: 0.1 Torr) and a density of 1.206±0.06 g/cm3 (Predicted). Its pKa is predicted to be 11.65±0.20 .科学的研究の応用
Synthesis and Molecular Structure Analysis
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate and its derivatives have been studied for their synthesis methods, molecular structures, and potential applications in various fields of chemistry. One area of research involves the synthesis of complex molecules that include Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate as a key intermediate or related compound. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was achieved through the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol, followed by treatment with ethyl acetate. The molecular and crystal structure of the synthesized compound was determined using single crystal X-ray diffraction, highlighting its potential in the field of crystallography and material science (Percino et al., 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate have been explored for their potential anticancer properties. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones. The effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia were determined, indicating their relevance in the development of new anticancer agents (Temple et al., 1983).
Learning and Memory Facilitation
Research into the effects of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate derivatives on learning and memory facilitation in mice has been conducted. Studies have synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides and tested their impact using water maze tests. Pharmacological results showed that certain compounds significantly facilitated learning and memory in mice, suggesting their potential use in the treatment of cognitive disorders (Li Ming-zhu, 2012).
将来の方向性
The future directions of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate are promising. It can be used as a biological material or organic compound for life science-related research . Furthermore, pyridinium salts, which are structurally similar, have wide applications in materials science and biological issues related to gene delivery .
特性
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXFKPRBIMWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2981581.png)
![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)


![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)




![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)
